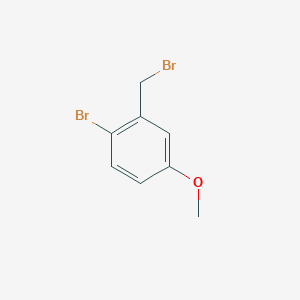

2-Bromo-5-methoxybenzyl bromide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURVUTUZSUEIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393317 | |

| Record name | 2-Bromo-5-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19614-12-1 | |

| Record name | 2-Bromo-5-methoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19614-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-5-METHOXYBENZYL BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzyl bromide is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic bromide and a bromine-substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic data to support its effective use in research and development.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 19614-12-1 | [1][2] |

| Molecular Formula | C₈H₈Br₂O | [1][2] |

| Molecular Weight | 279.96 g/mol | [1][2] |

| Appearance | White to cream or pale brown crystalline powder or solid | [3] |

| Melting Point | 90-94 °C (lit.) | [2][4] |

| Boiling Point | 299.6 ± 25.0 °C (Predicted) | [4] |

| Solubility | Soluble in hot methanol. Slightly soluble in water. | [4] |

| Density | 1.759 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 120.3 °C | [1] |

| Storage Temperature | Keep in a dark place, sealed in dry, room temperature. | [4] |

Synthesis and Purification

While several synthetic routes to substituted benzyl bromides exist, a common method for the preparation of this compound involves the bromination of a suitable precursor.

Experimental Protocol: One-Pot Synthesis from 3-Methylanisole

A patented one-pot process describes the synthesis of this compound starting from 3-methylanisole.[5] This method involves two sequential bromination steps.

Reaction Scheme:

Caption: One-pot synthesis of this compound.

Materials:

-

3-Methylanisole

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or other radical initiator

-

A suitable organic solvent (e.g., cyclohexane for the first step)

-

A polar solvent (e.g., tetrahydrofuran)

-

Water

-

Ethyl acetate

-

5% Sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Heptane or hexane for recrystallization

Procedure:

-

Benzylic Bromination: A suspension of 3-methylanisole, N-bromosuccinimide, and a catalytic amount of AIBN in a non-polar solvent like cyclohexane is heated to reflux to initiate the radical bromination of the methyl group.[5]

-

Aromatic Bromination: After cooling the reaction mixture, a polar solvent such as tetrahydrofuran and an additional portion of N-bromosuccinimide are added. The reaction is stirred to effect the bromination of the aromatic ring.[5]

-

Work-up: The reaction mixture is then worked up by adding ethyl acetate and water. The organic layer is separated and washed sequentially with 5% aqueous sodium thiosulfate, water, and brine.[5]

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent such as heptane or hexane to yield colorless crystals.[5]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. While specific, high-resolution spectra are not widely published, the expected spectral features can be predicted based on the molecular structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.0 | m | 3H | Ar-H |

| ~ 4.5 | s | 2H | -CH₂Br |

| ~ 3.8 | s | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants for the aromatic protons will depend on the solvent and the resolution of the instrument. The aromatic region is expected to show a complex splitting pattern due to the substitution pattern.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159 | C -OCH₃ |

| ~ 135 - 115 | Aromatic C -H & C -Br |

| ~ 115 | Aromatic C -Br |

| ~ 56 | -OC H₃ |

| ~ 32 | -C H₂Br |

Note: These are approximate chemical shifts and can vary depending on the experimental conditions.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule. An ATR-IR spectrum is available on PubChem.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~ 1600, ~1480 | Medium | C=C stretching (aromatic ring) |

| ~ 1250 | Strong | C-O-C asymmetric stretching (aryl ether) |

| ~ 1030 | Strong | C-O-C symmetric stretching (aryl ether) |

| ~ 1220 | Medium | CH₂ scissoring |

| ~ 680 | Strong | C-Br stretching (benzylic and aromatic) |

Reactivity and Applications in Synthesis

This compound is a valuable reagent in organic synthesis due to the differential reactivity of its two bromine atoms. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide.

Nucleophilic Substitution Reactions

The benzylic bromide readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, phenols, and carbanions. This makes it an excellent reagent for introducing the 2-bromo-5-methoxybenzyl group into a target molecule.

General Experimental Protocol for N-Alkylation:

-

Dissolve the primary or secondary amine in a suitable solvent such as acetonitrile or DMF.

-

Add a base, for example, potassium carbonate or triethylamine, to neutralize the HBr formed during the reaction.

-

Add a solution of this compound in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up typically involves filtering off any inorganic salts and removing the solvent. The crude product can then be purified by chromatography or recrystallization.

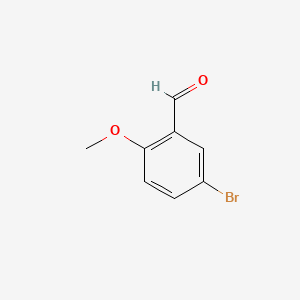

Wittig Reaction

The benzylic bromide can be converted into the corresponding phosphonium salt by reaction with triphenylphosphine. Subsequent deprotonation with a strong base yields a Wittig reagent, which can then be used to convert aldehydes and ketones into alkenes.[1]

Reaction Workflow:

Caption: Workflow for the Wittig reaction using this compound.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area, preferably in a fume hood.[2]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[4]

Conclusion

This compound is a key synthetic intermediate with well-defined chemical and physical properties. Its reactivity, particularly the susceptibility of the benzylic bromide to nucleophilic attack, makes it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective application in research and drug development.

References

- 1. This compound | 19614-12-1 | FB12531 [biosynth.com]

- 2. This compound 97 19614-12-1 [sigmaaldrich.com]

- 3. H64963.14 [thermofisher.com]

- 4. This compound 97 CAS#: 19614-12-1 [amp.chemicalbook.com]

- 5. WO1998051653A1 - Process for producing this compound - Google Patents [patents.google.com]

- 6. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-methoxybenzyl bromide

CAS Number: 19614-12-1

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxybenzyl bromide, a significant reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical and physical properties, safety information, synthesis protocols, and key applications, presenting data in a clear and accessible format.

Chemical and Physical Properties

This compound, also known as 4-Bromo-3-(bromomethyl)anisole, is a disubstituted aromatic compound.[1][2][3] Its chemical structure features a benzene ring substituted with a bromo group, a methoxy group, and a bromomethyl group. This combination of functional groups makes it a versatile building block in organic chemistry.

The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₈H₈Br₂O | [2][4][5] |

| Molecular Weight | 279.96 g/mol | [2][4] |

| Appearance | White to light yellow or pale brown crystalline powder/solid | [1][3][5] |

| Melting Point | 90-94 °C | [3][6][7] |

| Boiling Point | 299.6 °C at 760 mmHg | [3][4] |

| Flash Point | 120.3 °C | [3][4] |

| Solubility | Soluble in hot methanol; Slightly soluble in water | [3][7] |

| SMILES String | COc1ccc(Br)c(CBr)c1 | [5][6] |

| InChI Key | MURVUTUZSUEIGI-UHFFFAOYSA-N | [5][6] |

| Density | 1.759 g/cm³ | [3] |

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to ensure laboratory safety.[6] It can cause severe skin burns and eye damage.[2] Adherence to appropriate safety protocols is mandatory when working with this compound.

| Safety Information | Details | References |

| Pictogram | GHS05 (Corrosion) | [6] |

| Signal Word | Danger | [6] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][6] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [6] |

| Hazard Classification | Skin Corrosion 1B, Eye Damage 1 | [2][6] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [6] |

| Recommended PPE | Eyeshields, faceshields, gloves, Type P3 (EN 143) respirator cartridges | [6] |

Synthesis Protocols

The synthesis of this compound typically involves the bromination of a substituted toluene derivative. A common laboratory-scale procedure is detailed below.

Experimental Protocol: Synthesis from 2-Bromo-5-methoxytoluene [7]

Objective: To synthesize this compound via radical bromination of 2-bromo-5-methoxytoluene.

Materials:

-

2-bromo-5-methoxytoluene (0.050 mol)

-

N-bromosuccinimide (NBS) (0.055 mol)

-

Azobisisobutyronitrile (AIBN) (0.001 mol, as initiator)

-

Carbon tetrachloride (CCl₄) (125 mL)

-

Hexane

-

Ethyl acetate

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-methoxytoluene and N-bromosuccinimide (NBS) in carbon tetrachloride.

-

Add a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Stir the reaction mixture at 80 °C for 18 hours.

-

After the reaction is complete, cool the mixture and dilute it with hexane.

-

Filter the mixture through a pad of diatomaceous earth to remove insoluble by-products (succinimide).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Wash the resulting residue with ethyl acetate to yield the final product, this compound.

A patent also describes a one-pot reaction process starting from 3-methylanisole, which first undergoes bromination to form 3-methoxybenzyl bromide, followed by a second bromination step without isolation of the intermediate.[8]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various complex organic molecules and biologically active compounds. Its utility stems from the reactivity of the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions.

Key applications include:

-

Synthesis of Heterocycles: It is used as a reactant partner for synthesizing biologically relevant heterocycles, such as 2-pyridones.[4]

-

Precursor for Polycyclic Sultams: The compound is utilized to prepare precursors necessary for the synthesis of pentacyclic sultams, often through palladium-catalyzed intramolecular cyclization reactions.[6]

-

Synthesis of Coumarin Derivatives: It is employed in the synthesis of 3-(benzylamino)coumarins.[6]

-

Alkylation Agent: It can be used to synthesize compounds like 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one.[6]

-

Formation of Tribenzylated Products: The reagent is also used in the preparation of 1,3,5-tribenzylated products.[6]

The versatility of this reagent is highlighted in numerous peer-reviewed papers, particularly in the context of palladium-catalyzed reactions for constructing complex molecular architectures.[6]

Caption: Key synthetic applications of this compound.

References

- 1. This compound | 19614-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 19614-12-1 | FB12531 [biosynth.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-溴-5-甲氧基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 97 | 19614-12-1 [chemicalbook.com]

- 8. WO1998051653A1 - Process for producing this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Bromo-5-methoxybenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the compound 2-Bromo-5-methoxybenzyl bromide. Detailed experimental protocols for obtaining this data are also presented, along with a logical workflow for the spectroscopic characterization of such compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Predicted Spectral Data Summary

Due to the limited availability of experimentally-derived public data, the following tables summarize the predicted spectral characteristics of this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.45 | d | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~6.75 | dd | 1H | Ar-H |

| ~4.60 | s | 2H | -CH₂Br |

| ~3.80 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | Ar-C-OCH₃ |

| ~138.0 | Ar-C-CH₂Br |

| ~133.0 | Ar-CH |

| ~118.0 | Ar-C-Br |

| ~116.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~32.0 | -CH₂Br |

Solvent: CDCl₃

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1050-1000 | Strong | C-O-C stretch (symmetric) |

| 700-600 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 278, 280, 282 | Varies (Isotopic Pattern) | [M]⁺ (Molecular Ion) |

| 199, 201 | High | [M-Br]⁺ |

| 120 | Moderate | [M-Br-Br]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent or internal standard signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the peak positions in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrument Setup (Electron Ionization - EI):

-

Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or a gas chromatography inlet can be used.

-

Set the ionization energy, typically 70 eV for EI.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern of the molecular ion and major fragment ions, which will be characteristic for a compound containing two bromine atoms.

-

Identify the m/z values of significant fragment ions to aid in structural elucidation.

-

Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-5-methoxybenzyl bromide (CAS No: 19614-12-1), a corrosive solid that requires stringent safety protocols. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. It can cause severe skin burns and eye damage. The material is also suspected to be a lachrymator, causing irritation and tearing of the eyes.

Table 1: Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Corrosive to Metals | - | - | - | H290: May be corrosive to metals. |

Toxicological Properties

Benzyl bromides are known to be toxic by inhalation and skin absorption.[1][2] They are lachrymators and can cause severe irritation to the skin, eyes, and respiratory tract.[1][3]

Mechanism of Toxicity

As a benzyl bromide derivative, this compound is a potential alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, such as DNA.[4][5][6][7][8] This can lead to DNA damage, mutagenesis, and cytotoxicity.[4][7] The primary hazard of this compound is its acute corrosive effect on tissues upon contact.

References

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. ICSC 1225 - BENZYL BROMIDE [inchem.org]

- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 6. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 8. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

Stability and Storage of 2-Bromo-5-methoxybenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-methoxybenzyl bromide. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for its effective use in research and drug development as an important intermediate in organic synthesis. While specific quantitative stability data for this particular substituted benzyl bromide is limited in publicly available literature, this guide extrapolates from data on benzyl bromide and its derivatives to provide a thorough understanding of its expected behavior.

Recommended Storage Conditions

To maintain the quality and purity of this compound, adherence to proper storage conditions is essential. The following table summarizes the recommended storage parameters.

| Parameter | Recommended Condition | Rationale |

| Temperature | 10°C - 25°C | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |

| Light | Store in a light-resistant container | The compound is expected to be light-sensitive, similar to other benzyl bromides, which can undergo photochemical degradation. |

| Container | Tightly sealed, suitable for corrosive solids | Prevents exposure to moisture and atmospheric contaminants. The material is classified as a corrosive solid. |

| Moisture | Keep in a dry environment | Benzyl bromides are susceptible to hydrolysis, which can lead to the formation of hydrobromic acid and the corresponding alcohol. |

Stability Profile and Degradation Pathways

This compound is considered a stable compound when stored under the recommended conditions. However, like other benzyl bromides, it is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodecomposition.

Hydrolysis

Contact with water or moisture is a primary cause of degradation for benzyl bromides. The benzylic bromide is susceptible to nucleophilic substitution by water, leading to the formation of 2-Bromo-5-methoxybenzyl alcohol and hydrobromic acid. This reaction is autocatalytic as the hydrobromic acid produced can further accelerate the degradation.

Thermal Decomposition

Elevated temperatures can induce the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. The C-Br bond dissociation energy in the parent benzyl bromide has been determined to be approximately 50.5 ± 2 kcal/mol[1]. This process generates a stabilized benzylic radical and a bromine radical, which can initiate further decomposition reactions. While the presence of substituents can influence bond dissociation energies, a study on various substituted benzyl bromides found no significant substituent effect in the gas phase.

Photochemical Decomposition

Benzyl bromides are known to be sensitive to light. Exposure to UV radiation can also lead to the cleavage of the C-Br bond, initiating radical chain reactions and leading to the formation of various degradation products. For instance, 3-methoxybenzyl bromide is noted to gradually decompose under light. Therefore, protection from light is crucial for maintaining the stability of this compound.

Incompatible Materials

To prevent degradation and ensure safety, this compound should not be stored with the following materials:

-

Water and Moisture: Leads to hydrolysis.

-

Strong Bases: Can promote elimination or substitution reactions.

-

Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.

-

Acids, Acid Anhydrides, and Acid Chlorides: Can catalyze decomposition.

-

Metals: The compound may be corrosive to certain metals.

Experimental Protocols for Stability Assessment (General Methodology)

General Forced Degradation Protocol

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic or basic samples. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Conclusion

The stability of this compound is contingent upon strict adherence to appropriate storage and handling procedures. By storing the compound in a cool, dry, dark environment under an inert atmosphere and avoiding contact with incompatible materials, its integrity can be preserved. While quantitative stability data for this specific molecule is scarce, the known degradation pathways of related benzyl bromides—hydrolysis, thermal decomposition, and photodegradation—provide a solid framework for understanding its stability profile. For critical applications, it is recommended that researchers perform their own stability assessments under their specific experimental conditions.

References

A Technical Guide to 2-Bromo-5-methoxybenzyl bromide for Researchers

Introduction: 2-Bromo-5-methoxybenzyl bromide is a substituted aromatic compound widely utilized in organic synthesis as a versatile building block and intermediate. Its bifunctional nature, featuring both a reactive benzyl bromide group and a bromo-substituted aromatic ring, makes it a valuable reagent for introducing the 2-bromo-5-methoxybenzyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and applications, with a focus on protocols and data relevant to professionals in research and drug development.

Physicochemical and Safety Data

The key properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Citations |

|---|---|---|

| CAS Number | 19614-12-1 | [1][2][3][4] |

| Molecular Formula | C₈H₈Br₂O | [1][2][3] |

| Molecular Weight | 279.96 g/mol | [1][2][5] |

| IUPAC Name | 1-bromo-2-(bromomethyl)-4-methoxybenzene | [2][3] |

| Melting Point | 90-95 °C | [3][6] |

| Boiling Point | 299.6 °C (Predicted) | [1][5] |

| Appearance | White to pale brown crystalline solid/powder | [3][6] |

| Solubility | Soluble in hot methanol; Slightly soluble in water. |[5] |

Table 2: Safety and Handling Information

| Category | Information | Citations |

|---|---|---|

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [2][6] |

| Storage | Store at room temperature (10-25°C) in a dry, dark place. | [1][5] |

| UN Number | 3261 | [1][4] |

| Hazard Class | 8 (Corrosive solid) | [4][5] |

| Packing Group | II |[4][5] |

Commercial Suppliers

This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. Purity levels are typically high, suitable for most synthetic applications.

Table 3: Select Commercial Suppliers

| Supplier | Purity/Assay |

|---|---|

| Sigma-Aldrich (Merck) | 97% |

| Thermo Scientific Chemicals | ≥96.0% (GC) |

| TCI America / TCI Chemicals | >98.0% (GC) |

| Biosynth | Not specified |

| Scimplify | Not specified |

Synthesis Protocols

The compound is typically prepared via radical bromination of the corresponding toluene derivative.

Experimental Protocol: Synthesis from 2-Bromo-5-methoxytoluene

This procedure outlines a common method for the benzylic bromination to yield the target compound.[5]

-

Reactant Preparation : In a round-bottom flask suitable for reflux, dissolve 2-bromo-5-methoxytoluene (1 equivalent) and N-bromosuccinimide (NBS, 1.1 equivalents) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation : Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, ~0.02 equivalents).

-

Reaction : Heat the mixture to reflux (approx. 77-81°C depending on the solvent) and maintain reflux for several hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification : Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization, typically from a solvent like heptane or an ethanol/water mixture, to yield the final product as a crystalline solid.[7]

Applications in Organic Synthesis

This compound is primarily used as an alkylating agent to introduce the protected benzyl group. Its applications are crucial in the synthesis of complex molecules, including heterocycles and other precursors for drug discovery.[1]

Experimental Protocol: O-Alkylation of a Phenol (General)

This protocol describes a general workflow for using the title compound to alkylate a phenolic substrate, a common application.

-

Reaction Setup : To a solution of a phenol (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or cesium carbonate (Cs₂CO₃).

-

Addition of Reagent : Add this compound (1.0-1.2 equivalents) to the stirred suspension.

-

Reaction Conditions : Heat the mixture (typically 60-80°C) and stir for 2-16 hours until the starting material is consumed, as monitored by TLC.

-

Aqueous Work-up : After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate in vacuo. The resulting crude product is typically purified by column chromatography on silica gel.

Key Synthetic Uses

-

Synthesis of Heterocycles : It serves as a key reactant partner for creating biologically relevant heterocycles, such as 2-pyridones.[1]

-

Precursor Synthesis : It is used to synthesize precursors for more complex structures, like pentacyclic sultams and various coumarin derivatives.

-

Protecting Group Chemistry : The 2-bromo-5-methoxybenzyl group can be used as a protecting group for alcohols and phenols, offering different deprotection conditions compared to standard benzyl groups due to its electronic properties.

References

- 1. This compound | 19614-12-1 | FB12531 [biosynth.com]

- 2. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H64963.06 [thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound 97 CAS#: 19614-12-1 [amp.chemicalbook.com]

- 6. This compound | 19614-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. WO1998051653A1 - Process for producing this compound - Google Patents [patents.google.com]

2-Bromo-5-methoxybenzyl bromide literature review

An In-depth Technical Guide to 2-Bromo-5-methoxybenzyl bromide

Introduction

This compound is a brominated aromatic compound with the chemical formula C₈H₈Br₂O.[1][2] Its structure, featuring a benzene ring substituted with a bromo group, a methoxy group, and a reactive bromomethyl group, makes it a highly versatile intermediate in organic synthesis.[3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and agrochemical industries. It serves as a critical raw material and building block for synthesizing a wide range of more complex molecules.[4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 19614-12-1 | [1] |

| Molecular Formula | C₈H₈Br₂O | [1][2] |

| Molecular Weight | 279.96 g/mol | [1][2] |

| Melting Point | 90-95 °C | [5] |

| Boiling Point | 299.6 °C | [1] |

| Appearance | White to cream or pale brown crystalline powder/solid | [5][6] |

| Purity (Assay) | ≥96.0% to >98.0% (GC) | [5][6] |

| SMILES String | COc1ccc(Br)c(CBr)c1 | |

| InChI Key | MURVUTUZSUEIGI-UHFFFAOYSA-N | [2] |

| Solubility | Soluble in hot methanol; Slightly soluble in water | [7] |

Synthesis of this compound

A common and efficient method for synthesizing this compound is through the bromination of 3-methylanisole. A patented one-pot process highlights an industrially viable route that avoids the isolation of the intermediate, 3-methoxybenzyl bromide.

Experimental Protocol: One-Pot Synthesis from 3-Methylanisole

This protocol is adapted from patent literature describing a one-pot reaction.[8]

Materials:

-

3-Methylanisole

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) as a radical initiator

-

Organic solvent (e.g., ethyl acetate)

-

Polar solvent (e.g., acetic acid)

-

5% aqueous sodium thiosulfate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Heptane

Procedure:

-

Step 1 (Benzylic Bromination): Dissolve 3-methylanisole in an organic solvent. Add N-bromosuccinimide and a catalytic amount of 2,2'-azobis(isobutyronitrile).

-

Heat the reaction mixture to initiate the radical reaction. The specific temperature and time will depend on the solvent used (e.g., reflux in carbon tetrachloride, though safer solvents are now preferred).

-

Step 2 (Aromatic Bromination): Without isolating the intermediate (3-methoxybenzyl bromide), add a polar solvent to the reaction mixture.

-

Add a second portion of N-bromosuccinimide to the solution to achieve bromination on the aromatic ring.

-

Continue to stir the reaction at a controlled temperature (e.g., 35°C) for a specified period (e.g., 1 hour) until the reaction is complete (monitored by TLC or GC).[8]

-

Work-up and Purification:

-

Add ethyl acetate and water to the reaction mixture.

-

Wash the organic layer sequentially with 5% aqueous sodium thiosulfate, water, and saturated saline solution.[8]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain an oily residue.

-

Dissolve the residue in a minimal amount of a non-polar solvent like heptane and cool on an ice bath for several hours to induce crystallization.[8]

-

Collect the precipitated crystals by filtration, wash with cold heptane, and dry under vacuum to yield this compound.

-

Caption: One-pot synthesis of this compound.

Applications in Organic Synthesis

This compound is a key building block for constructing more complex molecular architectures, particularly in the synthesis of biologically active compounds and heterocycles.[1] The two distinct bromine atoms—one on the benzylic carbon and one on the aromatic ring—allow for selective and sequential reactions.

Key Applications:

-

Synthesis of Heterocycles: It is used as a reactant partner for creating heterocycles like 2-pyridones, which are known for their biological relevance.[1]

-

Precursor for Fused Ring Systems: It is employed to synthesize 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one, a key intermediate for building pentacyclic sultams.

-

Pharmaceutical Intermediates: The compound is used in the synthesis of 3-(benzylamino)coumarins and various 1,3,5-tribenzylated products. Its derivatives, such as Methyl 2-bromo-5-methoxybenzoate, are crucial for creating active pharmaceutical ingredients (APIs) through cross-coupling reactions like Suzuki and Heck couplings.[9]

Caption: Applications of this compound in synthesis.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Information | Details | Reference |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [10] |

| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use of chemical safety goggles and a face shield is mandatory.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a type P3 (EN 143) respirator cartridge if dust is generated.

Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 10°C and 25°C.[1]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material for a variety of complex molecules, particularly in pharmaceutical and materials science research. Due to its corrosive nature, strict adherence to safety and handling protocols is essential to ensure its safe and effective use in the laboratory.

References

- 1. This compound | 19614-12-1 | FB12531 [biosynth.com]

- 2. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 19614-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. WO1998051653A1 - Process for producing this compound - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | 19614-12-1 | TCI EUROPE N.V. [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyles Using 2-Bromo-5-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-5-methoxybenzyl bromide in the preparation of various nitrogen-, oxygen-, and sulfur-containing heterocycles. Detailed experimental protocols for key transformations are provided, along with a summary of available quantitative data and the biological significance of the synthesized compounds.

Introduction

This compound is a versatile bifunctional reagent employed in organic synthesis. Its structure incorporates a reactive benzyl bromide moiety, susceptible to nucleophilic attack, and a bromo-substituted aromatic ring, which can participate in cross-coupling reactions. This dual reactivity makes it a valuable building block for the construction of complex heterocyclic frameworks, many of which are of interest in medicinal chemistry and drug discovery.

Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a key starting material for the synthesis of various nitrogen-containing heterocycles, including pyridones and polycyclic sultams.

Synthesis of Substituted 2-Pyridones

Substituted 2-pyridones are significant pharmacophores found in numerous biologically active compounds. The benzylated derivatives can be prepared by N-alkylation of a pyridone precursor with this compound.

Experimental Protocol: General Procedure for N-alkylation of 2-Pyridone

A mixture of the 2-pyridone starting material (1.0 eq), this compound (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) is stirred in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at room temperature or with gentle heating (50-60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzylated 2-pyridone.[1]

Logical Workflow for 2-Pyridone Synthesis

Caption: General workflow for the synthesis of N-benzylated 2-pyridones.

Palladium-Catalyzed Synthesis of Polycyclic Sultams

Polycyclic sultams, which are cyclic sulfonamides, are an important class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] this compound can be utilized in palladium-catalyzed intramolecular cyclization reactions to construct complex sultam frameworks.

Experimental Protocol: Synthesis of a Pentacyclic Sultam Precursor

A specific application involves a palladium-catalyzed domino reaction of an N-alkylbenzenesulfonamide with a 2-bromobenzyl bromide derivative like this compound.[6] This reaction proceeds via an initial N-benzylation followed by an intramolecular C-H arylation.

To a solution of the N-alkylbenzenesulfonamide (1.0 eq) and this compound (1.2 eq) in a degassed solvent such as dioxane, a palladium catalyst (e.g., 10 mol% palladium acetate), a phosphine ligand (e.g., 20 mol% triphenylphosphine), and a base (e.g., 3.0 eq of cesium carbonate) are added. The reaction mixture is heated at reflux (e.g., 110 °C) under an inert atmosphere for a specified time (e.g., 18 hours).[6] After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired biaryl-fused seven-membered sultam.[6]

Quantitative Data for Sultam Synthesis

| Product Class | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Biaryl-fused Sultam | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane | 110 | 18 | 40-87 | [6] |

Reaction Pathway for Polycyclic Sultam Synthesis

Caption: Palladium-catalyzed domino reaction for polycyclic sultam synthesis.

Synthesis of Oxygen-Containing Heterocycles

This compound is a precursor for the synthesis of coumarin derivatives, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties.[7][8][9][10][11][12]

Synthesis of Pyrido[2,3-c]coumarin Derivatives

Pyridocoumarins are fused heterocyclic systems that exhibit a range of biological activities, including anticancer, anti-HIV, and antimicrobial effects.[7][11] Their synthesis can be achieved through multi-component reactions involving aminocoumarins. While a direct protocol using this compound is not explicitly detailed in the initial search, its derivatives can be incorporated into precursors for such syntheses. A general approach involves the Povarov reaction.

Experimental Protocol: General Three-Component Povarov Reaction for Pyrido[2,3-c]coumarins

A mixture of an aminocoumarin (1.0 eq), an aromatic aldehyde (1.0 eq), and an alkyne (1.2 eq) is heated in the presence of a catalyst, such as iodine (20 mol%), in a suitable solvent or under solvent-free conditions. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is typically collected by filtration and washed with a cold solvent like ethanol. Further purification can be achieved by recrystallization.[7]

Quantitative Data for Pyrido[2,3-c]coumarin Synthesis

| Product Class | Catalyst | Reaction Type | Yield (%) | Reference |

| Pyrido[2,3-c]coumarins | Iodine | Three-component Povarov | Good to excellent | [7] |

| Pyrido[3,2-f]coumarins | InCl₃ | Imine formation/electrocyclization | - | [7] |

Logical Workflow for Pyrido[2,3-c]coumarin Synthesis

Caption: General workflow for the synthesis of pyridocoumarins.

Synthesis of Sulfur-Containing Heterocycles

The application of this compound in the synthesis of sulfur-containing heterocycles is less documented in the readily available literature. However, its reactive benzyl bromide and aryl bromide functionalities suggest potential utility in constructing sulfur heterocycles like thiophenes and thiazoles through established synthetic methodologies.

Potential Synthesis of Thiophenes

Thiophene derivatives are important structural motifs in many pharmaceuticals and organic materials.[13] A plausible synthetic route could involve the reaction of this compound with a sulfur source and a suitable C2 synthon. A general approach for thiophene synthesis is the Gewald reaction.

Conceptual Experimental Protocol: Gewald Aminothiophene Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. While not a direct application of this compound, a derivative, 2-bromo-5-methoxyacetophenone, could potentially be used as the ketone component in this reaction to generate a substituted thiophene.

Logical Workflow for Conceptual Thiophene Synthesis

Caption: Conceptual workflow for thiophene synthesis.

Biological Activity and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound are associated with a wide range of biological activities.

-

Pyridocoumarins : These compounds have demonstrated significant antimicrobial and antitumor activities.[7][11] Their mechanism of action can involve the inhibition of DNA gyrase and topoisomerase IV in bacteria.[8] In cancer cells, they can induce apoptosis and arrest the cell cycle.[14]

-

Sultams : This class of compounds exhibits diverse pharmacological properties, including anticancer , anti-inflammatory , antidiabetic , and antiviral activities.[2][3][4][5] Some sultam derivatives have been shown to inhibit specific enzymes, such as carbonic anhydrase.

Signaling Pathway Inhibition by Heterocyclic Compounds

Caption: Potential mechanisms of action for synthesized heterocycles.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pyridones, polycyclic sultams, coumarins, and potentially other sulfur-containing heterocycles. Further investigation into the biological activities of these specifically substituted heterocycles is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | 19614-12-1 | FB12531 [biosynth.com]

- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antimicrobial evaluation and in silico studies of coumarin derivatives tagged with pyrano-pyridine and pyrano-pyrimidine moieties as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Bromo-5-methoxybenzyl Bromide as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzyl bromide is a key organic intermediate employed in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its bifunctional nature, featuring both a reactive benzyl bromide moiety and a substituted aromatic ring, allows for its versatile incorporation into complex molecular architectures. The electron-donating methoxy group and the bromine substituent on the aromatic ring provide handles for further functionalization, making it a valuable building block in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound and its close analogs in the synthesis of pharmaceuticals. The primary application highlighted is its role in N-alkylation reactions to form key carbon-nitrogen bonds in drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 19614-12-1 | [1] |

| Molecular Formula | C₈H₈Br₂O | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| Appearance | White to cream or pale brown crystalline powder or solid | [2] |

| Melting Point | 90-95 °C | [3] |

| Boiling Point | 299.6 °C | [4] |

| Flash Point | 120.3 °C | [4] |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | [4] |

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary role is as an alkylating agent, where the benzylic bromide is displaced by a nucleophile, typically a nitrogen atom within a heterocyclic scaffold.

Synthesis of Pinaverium Bromide

Pinaverium bromide is a spasmolytic drug that acts as a calcium channel blocker and is used to treat gastrointestinal disorders.[5] A key step in its synthesis involves the N-alkylation of a morpholine derivative with a substituted benzyl bromide. While the synthesis of Pinaverium bromide itself utilizes the closely related 2-bromo-4,5-dimethoxybenzyl bromide , the reaction principle is directly applicable to this compound for the synthesis of analogous structures.

The final step in the synthesis of Pinaverium bromide involves the quaternization of the nitrogen atom of a morpholine-containing intermediate with 2-bromo-4,5-dimethoxybenzyl bromide.[6][7]

Reaction Scheme:

Caption: Synthesis of Pinaverium Bromide via N-alkylation.

Quantitative Data for Pinaverium Bromide Synthesis:

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Yield | Purity | Reference |

| 6g of Morpholine Derivative (Intermediate IV) | 8.5g of 2-bromo-4,5-dimethoxybenzyl bromide | 60 mL of Methyl Ethyl Ketone | Reflux | 92.1% | Cis isomer ≥99%, Trans isomer ≤1% | [7] |

| 6g of Morpholine Derivative (Intermediate IV) | 9.7g of 2-bromo-4,5-dimethoxybenzyl bromide | 70 mL of Ethyl Acetate | Reflux | 89.7% | Cis isomer ≥99%, Trans isomer ≤1% | [8] |

| 6g of Morpholine Derivative (Intermediate IV) | 6.51g of 2-bromo-4,5-dimethoxybenzyl bromide | 50 mL of Dichloromethane | Reflux | 90.5% | Cis isomer ≥99%, Trans isomer ≤1% | [8] |

Precursor to Other Pharmaceutical Intermediates

This compound can be conceptually derived from its corresponding benzoic acid, 2-bromo-5-methoxybenzoic acid . This acid is a documented precursor in the synthesis of other important pharmaceutical compounds.

-

Urolithin A Synthesis: Urolithin A is a metabolite produced by gut microflora from ellagitannins and is being investigated for its potential health benefits. The chemical synthesis of urolithin A and its derivatives can be achieved using 2-bromo-5-methoxybenzoic acid as a starting material, which undergoes an Ullmann coupling with resorcinol.[9][10]

-

Daridorexant Synthesis: Daridorexant is a dual orexin receptor antagonist for the treatment of insomnia.[2] Synthetic routes to Daridorexant also utilize 2-bromo-5-methoxybenzoic acid as a key building block.[2]

The conversion of the carboxylic acid to the benzyl bromide can be achieved through a two-step process involving reduction to the corresponding benzyl alcohol followed by bromination.

Caption: Conversion of the benzoic acid to the benzyl bromide.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Amines with this compound

This protocol describes a general method for the N-alkylation of primary or secondary amines using this compound.

Materials:

-

Amine substrate (1.0 eq)

-

This compound (1.1 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or Acetone)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine substrate and the anhydrous solvent (5-10 mL per mmol of the limiting reagent).

-

Add the base to the solution or suspension and stir for 10-15 minutes at room temperature.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to a temperature between 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-alkylated product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for N-alkylation.

Protocol 2: Synthesis of (2-Bromo-5-methoxyphenyl)methanol from 2-Bromo-5-methoxybenzoic Acid

This protocol outlines the reduction of the carboxylic acid to the corresponding benzyl alcohol.

Materials:

-

2-Bromo-5-methoxybenzoic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions and work-up reagents (e.g., water, 1 M HCl, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add LiAlH₄ and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-bromo-5-methoxybenzoic acid in anhydrous THF in a separate flask and add it to the dropping funnel.

-

Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude benzyl alcohol.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of this compound from (2-Bromo-5-methoxyphenyl)methanol

This protocol details the bromination of the benzyl alcohol to the target benzyl bromide.

Materials:

-

(2-Bromo-5-methoxyphenyl)methanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 - 0.5 eq)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents (ice, water, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

-

Dissolve (2-bromo-5-methoxyphenyl)methanol in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add PBr₃ dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be purified by recrystallization (e.g., from hexanes or an ethanol/water mixture).

Safety Information

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound and its analogs are valuable and versatile intermediates in the synthesis of pharmaceuticals. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development for the effective utilization of this important building block in the creation of novel therapeutic agents. The straightforward N-alkylation reactions and its accessibility from the corresponding benzoic acid make it an attractive component for the synthesis of complex molecular targets.

References

- 1. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound 97 19614-12-1 [sigmaaldrich.com]

- 4. This compound | 19614-12-1 | FB12531 [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Pinaverium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinaverium bromide synthesis - chemicalbook [chemicalbook.com]

- 8. CN104650005A - Pinaverium bromide synthesis method - Google Patents [patents.google.com]

- 9. US9394269B2 - Process-scale synthesis of urolithins - Google Patents [patents.google.com]

- 10. US11667937B2 - Method for producing urolithins - Google Patents [patents.google.com]

Application Notes and Protocols for Alkylation Reactions with 2-Bromo-5-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of 2-bromo-5-methoxybenzyl bromide as a versatile alkylating agent in organic synthesis. This reagent is particularly valuable for the introduction of the 2-bromo-5-methoxybenzyl moiety, a key structural component in the development of novel therapeutic agents and functional materials. The presence of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the methoxy group can influence the electronic properties and bioavailability of the target molecule.

Overview of Alkylation Reactions

This compound is a highly reactive benzyl halide that readily participates in nucleophilic substitution reactions (SN2) with a variety of nucleophiles. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds, making it a valuable tool for the synthesis of complex molecules. The primary applications covered in this document are N-alkylation of amines and O-alkylation of hydroxyl groups.

N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound is a straightforward and efficient method for the synthesis of N-benzylated amines. These products are common scaffolds in biologically active compounds. The reaction typically proceeds under mild conditions in the presence of a base to neutralize the hydrobromic acid byproduct.

General Reaction Scheme:

Experimental Protocol for N-Alkylation:

Materials:

-

This compound

-

Primary or secondary amine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a solution of the amine (1.0 equivalent) in anhydrous acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents).[1]

-

Add a solution of this compound (1.1 equivalents) in the same solvent.[1]

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be heated to 50-80 °C to accelerate the reaction rate if necessary.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Summary of N-Alkylation Reactions:

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Various primary and secondary amines | K₂CO₃ or Et₃N | CH₃CN or DMF | RT - 80 | 12 - 24 | Not specified | [1] |

| 3-(benzylamino)coumarins precursors | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |

O-Alkylation of Hydroxyl Groups

O-alkylation with this compound is an effective method for the synthesis of benzyl ethers. This reaction is particularly useful for protecting hydroxyl groups or for introducing the 2-bromo-5-methoxybenzyl group as a key structural element. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

General Reaction Scheme:

Experimental Protocol for O-Alkylation:

Materials:

-

This compound

-

Alcohol or phenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a solution of the alcohol or phenol (1.0 equivalent) in anhydrous DMF or THF, add a base such as sodium hydride (1.2 equivalents, handle with care) or potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide or phenoxide.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated if necessary.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Summary of O-Alkylation Reactions:

| Hydroxyl Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-hydroxy-6-methyl-2H-pyran-2-one | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |

Visualizations

Caption: General experimental workflow for alkylation reactions.

Caption: SN2 mechanism for the alkylation reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromo-5-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxybenzyl bromide with various arylboronic acids or their derivatives. This reaction is a powerful tool for the synthesis of unsymmetrical diarylmethanes, which are important structural motifs in many biologically active compounds and pharmaceutical agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide.[1] The reaction of this compound, a substituted benzyl halide, with arylboronic acids provides a direct route to synthesize 2-arylmethyl-1-bromo-4-methoxybenzene derivatives. These products can serve as valuable intermediates in drug discovery and development, allowing for the introduction of diverse aryl groups to create libraries of compounds for biological screening.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Protocols

While specific protocols for this compound are not extensively reported, the following protocols for substituted benzyl bromides can be adapted. Optimization may be required for specific arylboronic acid coupling partners.

Protocol 1: Conventional Heating Conditions

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates.[2]

Materials:

-

This compound

-

Arylboronic acid or Potassium aryltrifluoroborate

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

-

Base (e.g., Cs₂CO₃ or K₂CO₃)

-

Solvent (e.g., THF/H₂O or DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Experimental Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or potassium aryltrifluoroborate (1.0-1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (1-5 mol%).

-

Add the degassed solvent system (e.g., THF/H₂O 10:1 or DMF).

-

Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Conditions